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Whole-Cell Patch Clamp Protocol Overview

The whole-cell patch-clamp technique is a fundamental method for studying the electrical properties of cells,
particularly neurons. It involves forming a tight seal (gigaohm seal) with a cell membrane using a glass
micropipette, after which the patch of membrane is ruptured to provide electrical access to the entire cell.

This allows a researcher to control or "clamp" the transmembrane voltage and measure ionic currents. [1] [2]

Key steps in the workflow include preparing cells (such as cultured cells or brain slices), pulling and
polishing glass micropipettes, setting up the perfusion and data acquisition systems, and finally, patching the

cell to form a high-resistance seal and achieve whole-cell access. [1]

Detailed Experimental Workflow

The table below outlines a generalized protocol for whole-cell patch clamp recording, synthesized from the

available sources.
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Protocol Step

Detailed Methodology & Key Parameters

1. Preparation of
Cells

2. Pipette
Preparation

3. System Setup

4. Cell Approach &
Seal Formation

5. Membrane
Rupture & Whole-
Cell Access

6. Data Acquisition

7. Data Analysis

Use cultured cells, isolated neurons, or acute brain slices. [1] [3] For brain
slices, steps include decapitation, brain dissection, and sectioning with a
vibratome in an ice-cold slicing solution. [3]

Micropipettes are pulled from thin-walled borosilicate glass using a horizontal
puller (e.g., Sutter Instruments P-97). Tip diameters are typically 0.2-0.4 pm
after fire polishing to create a smooth edge. [4]

Set up the perfusion system and data acquisition software. The recording
chamber is placed on a fixed stage. The head stage is often maintained at a 45°
angle for optimal pipette approach and seal formation. [1] [4]

Approach the cell with a small positive pressure applied to the pipette to prevent
tip contamination. Once the cell membrane is dimpled, release the positive
pressure and apply slight negative pressure to facilitate the formation of a
gigaohm seal (GQ seal). [4]

After seal formation, rupture the membrane under the pipette tip with a series of
short, gentle suction pulses to achieve whole-cell configuration. [2] [4]

Set the amplifier's holding potential (e.g., -60 mV). Compensate for cell
capacitance (Cm) and series resistance (Rs) by 70-85%. Monitor Rs throughout
the experiment; if it changes by more than 20%, the experiment should be
aborted. [4]

Analyze acquired data for parameters such as neuronal excitability and synaptic
function. The preparation is sacrificed after data acquisition is complete. [3] [4]

Experimental Setup and Solution Parameters

The table below summarizes the typical equipment and solutions used, based on the cited protocols.
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Category Specific ltems /| Compositions

Key Amplifier (e.g., Molecular Devices 200B), Micromanipulator (e.g., Siskiyou MX7500),
Equipment Vertical Patch Clamp Microscope (e.g., Leica DMLFSA), Pipette Puller (e.g., Sutter
Instruments P-97). [4]

| Example Bath Solutions | For mEPSC recording: 1 pM TTX (to block action potentials), 5 pM
strychnine (to block glycine receptors), and 10 pM bicuculline or 100 pM picrotoxin (to block GABAA
receptors). For mIPSC recording: 1 pM TTX, kynurenic acid, and bicuculline or strychnine, depending on

the receptor of interest. [4] |

Visualizing the Workflow with Graphviz

Based on the protocol details, here is a Graphviz diagram that outlines the core workflow for a whole-cell

patch clamp experiment.

Whole-Cell Patch Clamp Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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